molecular formula C6H13NO3 B066480 3-Amino-2-hydroxyhexanoic acid CAS No. 166196-05-0

3-Amino-2-hydroxyhexanoic acid

Cat. No.: B066480
CAS No.: 166196-05-0
M. Wt: 147.17 g/mol
InChI Key: OIFGOYXLBOWNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-hydroxyhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isolation from Natural Sources and Characterization :

    • Isolated as a mixture of threo- and erythro-forms from Tricholomopsis rutilans, characterized by various analytical methods including NMR and IR spectra (Niimura & Hatanaka, 1974).
  • Biological Activities :

    • Exhibited lipid-lowering and antioxidant activities in in vivo and in vitro studies (Prasad et al., 2013).
    • Found in biosynthetic polyhydroxyalkanoic acids in bacteria, suggesting its role in microbial metabolism and biopolymer synthesis (Valentin et al., 2004).
    • Identified in urine and serum of diabetic ketoacidotic patients, indicating its potential as a biomarker in medical diagnostics (Niwa et al., 1985).
  • Chemical Synthesis and Modification :

    • Synthesized from L-aspartic and L-glutamic acids, highlighting its use in chemical synthesis of modified peptides (Andrés et al., 2003).
    • Grafted into polymers for increased hydrophilicity and enhanced degradation, demonstrating its utility in materials science (Wang et al., 2018).
  • Medical and Pharmaceutical Applications :

    • As a component in renin inhibitors, highlighting its potential in drug development (Johnson, 1982).
    • Used in the differentiation of stem cells into nerve cells, indicating its role in tissue engineering and regenerative medicine (Wang et al., 2010).
  • Industrial and Environmental Applications :

    • Modified enoyl Coenzyme A hydratase to enhance polyhydroxyalkanoate production in bacteria, demonstrating its application in biotechnology and environmental sustainability (Hu et al., 2007).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion of 3-Amino-2-hydroxyhexanoic acid, immediate medical attention is advised . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

3-amino-2-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFGOYXLBOWNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.